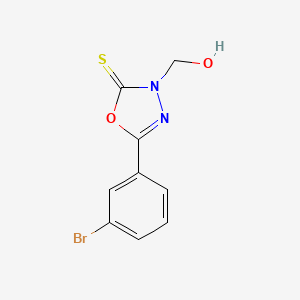![molecular formula C16H18N4O3S B11993344 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a triazine ring, and a tert-butyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(E)-1,3-Benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one umfasst typischerweise mehrere Schritte:
Bildung des Benzodioxol-Restes: Dieser Schritt beinhaltet die Reaktion von Brenzkatechin mit Formaldehyd zur Bildung von 1,3-Benzodioxol.
Synthese des Triazinrings: Der Triazinring wird durch Reaktion von Cyanurchlorid mit tert-Butylamin und Methylthiol synthetisiert.
Kondensationsreaktion: Der letzte Schritt beinhaltet die Kondensation des Benzodioxol-Derivats mit dem Triazin-Derivat unter basischen Bedingungen zur Bildung der Zielverbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, Durchflusschemie und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methylsulfanyl-Gruppe, eingehen und Sulfoxide oder Sulfone bilden.
Reduktion: Reduktionsreaktionen können die Imin-Gruppe angreifen und sie in ein Amin umwandeln.
Substitution: Der Triazinring kann nukleophile Substitutionsreaktionen eingehen, bei denen die tert-Butylgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Triazine, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung werden Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder als Sonden zur Untersuchung biologischer Prozesse untersucht.
Medizin
In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs-, entzündungshemmende und antimikrobielle Wirkungen.
Industrie
In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-1,3-Benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in medizinischen Anwendungen bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Der Benzodioxol-Rest kann mit aromatischen Resten in Proteinen interagieren, während der Triazinring Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann.
Wirkmechanismus
The mechanism of action of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Ähnliche Triazinstruktur, aber ohne den Benzodioxol-Rest.
1,3-Benzodioxol-Derivate: Verbindungen mit ähnlichen Benzodioxol-Strukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit von 4-{[(E)-1,3-Benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one liegt in seiner Kombination aus einem Benzodioxol-Rest mit einem Triazinring und einer tert-Butylgruppe.
Diese detaillierte Übersicht hebt die Bedeutung und das Potenzial von this compound in verschiedenen Forschungs- und Industriebereichen hervor.
Eigenschaften
Molekularformel |
C16H18N4O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)13-14(21)20(15(24-4)19-18-13)17-8-10-5-6-11-12(7-10)23-9-22-11/h5-8H,9H2,1-4H3/b17-8+ |
InChI-Schlüssel |
RUABOSSMJZGLKL-CAOOACKPSA-N |
Isomerische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC3=C(C=C2)OCO3)SC |
Kanonische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC3=C(C=C2)OCO3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
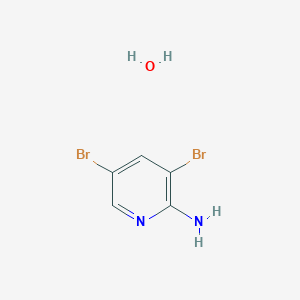
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
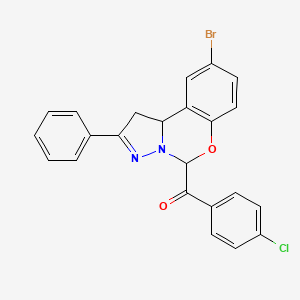
![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11993289.png)
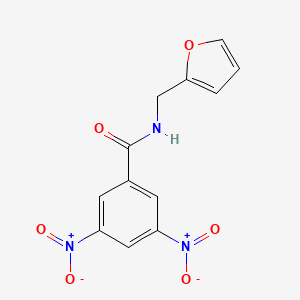
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
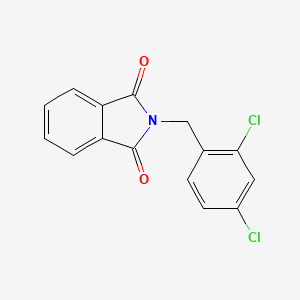

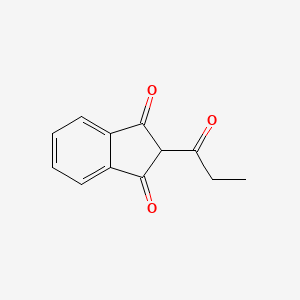
![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)
